Akanit Wongbunmak,
Yanisa Panthongkham,
Manop Suphantharika,
Thunyarat Pongtharangkul
PMID: 34126384
DOI:
10.1016/j.jhazmat.2021.126287
Abstract
In the present study, a fixed-film bioscrubber (FFBS) of BTEX-degrading bacterium Microbacterium esteraromaticum SBS1-7 with 'AQUAPOROUSGEL® or APG' supporting material was continuously fed with toluene- or styrene-contaminated gas stream for 172 days. Response Surface Methodology (RSM) was used to optimize the biofilm formation on APG as well as the toluene biodegradation in mineral salt medium (MM). The results suggested that 1000 ppm of yeast extract (YE) was necessary for biofilm formation of SBS1-7. The optimized combination of YE and toluene concentration exhibiting the highest biofilm formation and toluene removal was further employed in an up-scale FFBS operation. The maximum Elimination Capacity (EC
) of 203 g·m
·h
was obtained at the toluene Inlet Loading Rate (ILR) of 295 g·m
·h
. FFBS of SBS1-7 was able to withstand a 5-day shutdown and required only 24 h to recover. Moreover, when the inlet Volatile Organic Compound was shifted to styrene, FFBS required only 24 h for adaptation and the system was able to efficiently remove ~95% of styrene after that. Finally, the performance of the bioscrubber when operated in 2 different modes of operation (FFBS vs Biotricking Filter or BTF) were compared. This study evidently demonstrated the robustness and stability of FFBS with M. esteraromaticum SBS1-7.
Francesco Radica,
Giancarlo Della Ventura,
Luca Malfatti,
Mariangela Cestelli Guidi,
Annalisa D'Arco,
Antonio Grilli,
Augusto Marcelli,
Plinio Innocenzi
PMID: 34215125
DOI:
10.1016/j.talanta.2021.122510
Abstract
Exposure to styrene is a major safety concern in the fibreglass processing industry. This compound is classified by the International Agency for Research on Cancer as a possible human carcinogen. Several types of analytical equipment exist for detecting volatile organic compounds (VOCs) in the atmosphere; however, most of them operate ex-situ or do not provide easy discrimination between different molecules. This work introduces an improved and portable method based on FTIR spectroscopy to analyse toxic gaseous substances in working sites down to a concentration of less than 4 ppm. Styrene and a combination of VOCs typically associated with it in industrial processes, such as acetone, ethanol, xylene and isopropanol, have been used to calibrate and test the methodology. The results demonstrate that the technique offers the possibility to discriminate between different gaseous compounds in the atmosphere with a high degree of confidence and obtain very accurate quantitative information on their concentration, down to the ppm level, even when different VOCs are present in a mixture.
Xiaoqing Wu,
Qifeng Hou,
Jiabin Huang,
Jiajue Chai,
Feng Zhang
PMID: 34082313
DOI:
10.1016/j.chemosphere.2021.131004
Abstract
Reacting with OH provides a major sink for styrene in the atmosphere, with three possible pathways including OH-addition, H-abstraction and addition-dissociation reactions. However, the total rate coefficients of styrene + OH were measured as 1.2-6.2 × 10
cm
molecule
s
under atmospheric conditions, varying by a maximum factor of 5. On the other hand, only one theoretical work reported this rate coefficient as 19.1 × 10
cm
molecule
s
, which exhibits up to 16 times that measured in laboratory studies. In the present study, the reaction kinetics of styrene + OH was extensively studied with high-level quantum chemical methods combined with RRKM/master equation simulations. In particular, we carried out theoretical treatments for the formation of pre-reaction Van der Waals complexes of styrene + OH, and examined their influence on the reaction kinetics. The total rate coefficient for styrene + OH is calculated to be 1.7 × 10
cm
molecule
s
at 300 K, 1 atm. The main products are addβ (88.2%), add5 (6.9%), addα (1.9%) and add3 (1.7%). Using our computed rate coefficient and the global atmospheric hydroxyl radical concentration (2 × 10
radicals per cm
), the lifetime of styrene in the atmosphere is estimated at 8.0 h. The degradation of styrene might be negligible for the formation of ozone in the atmosphere based upon the photochemical ozone creation potentials calculation. The computed product yields indicate that addβ via subsequent reactions could significantly produce formaldehyde and benzaldehyde that were observed in previous experimental studies on styrene oxidation, and contribute to the formation of secondary organic aerosols.
Yueli Quan,
Ruohan Yu,
Jiexin Zhu,
Anxiang Guan,
Ximeng Lv,
Chao Yang,
Si Li,
Jinsong Wu,
Gengfeng Zheng
PMID: 34087598
DOI:
10.1016/j.jcis.2021.05.105
Abstract
Electrocarboxylation of olefins with carbon dioxide (CO
) is a potential approach to produce carboxylates as synthetic intermediates of polymer and pharmaceuticals. Nonetheless, due to the intrinsic inertness of CO
at ambient conditions, the electrocarboxylation efficiency has been quite limited, typically with high applied potentials and low current densities. In this work, we demonstrate that nitrogen-coordinated single-atomic copper sites on carbon framework (Cu/NC) served as an excellent electrocatalyst for electrocarboxylation of styrene with CO
. The Cu/NC catalyst allowed to efficiently activate CO
, followed by nucleophilic attack to carboxylate styrene to produce phenylsuccinic acid, thus leading the reaction toward the CO
activation pathway. The enhanced CO
activation capability enabled increased selectivity and activity for electrocarboxylation of styrene. The Faradaic efficiency of electrocarboxylation was 92%, suggesting most of the activated CO
proceeded to react with styrene rather than direct reduction to CO or CH
. The electrocarboxylation exhibited almost 100% product selectivity toward phenylsuccinic acid, with a high partial current density of 58 mA·cm
at -2.2 V (vs. Ag/AgI), corresponding to an outstanding production rate of 216 mg·cm
·h
, substantially exceeding previously reported works. Our work suggests an exciting perspective in electrocarboxylation of olefins by rational design of CO
activation electrocatalysts.
Md Moshfekus Saleh-E-In,
Paromik Bhattacharyya,
Johannes Van Staden
PMID: 34361724
DOI:
10.3390/molecules26154556
Abstract
Orchids are rich treasure troves of various important phytomolecules. Among the various medicinal orchids,
stands out prominently in the preparing of various herbal medicines due to its high therapeutic importance. The nodal explants of
were sampled from asymbiotically germinated seedlings on basal Murashige and Skoog (MS) medium and were micropropagated in MS medium supplemented with 3% sucrose and 10 µM
topolin (
T) + 5 µM naphthalene acetic acid (NAA) +15 µM indole butyric acid (IBA) + 30 µM phloroglucinol (PG). In the present study, the essential oil was extracted by hydrodistillation and the oleoresins by the solvent extraction method from the micropropagated
. The essential oil and the oleoresins were analysed by Gas Chromatography (GC) and GC/MS (Mass spectrometry). A total of 84 compounds were identified. The most predominant components among them were linoleic acid (18.42%),
-ascorbyl 2,6-dipalmitate (11.50%), linolenic acid (10.98%) and
-cresol (9.99%) in the essential oil; and eicosane (26.34%), n-butyl acetate (21.13%), heptadecane (16.48%) and 2-pentanone, 4-hydroxy-4-methyl (11.13%) were detected in the acetone extract; heptadecane (9.40%), heneicosane (9.45%), eicosane (6.40%), n-butyl acetate (14.34%) and styrene (22.20%) were identified and quantified in the ethyl acetate extract. The cytotoxic activity of essential oil and oleoresins of micropropagated
was evaluated by MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide) assay on Vero cells compared to the standard drug doxorubicin chloride. The present research contains primary information about the therapeutic utility of the essential oil and oleoresins of
with a promising future research potential of qualitative and quantitative improvement through synchronised use of biotechnological techniques.
Nalini Sathiakumar,
Bolanle Bolaji,
Ilene Brill,
Ligong Chen,
Meghan Tipre,
Mark Leader,
Tarun Arora,
Elizabeth Delzell
PMID: 34324853
DOI:
10.1016/j.cbi.2021.109600
Abstract
- To evaluate exposure-response relationships between 1,3-butadiene and styrene and selected diseases among synthetic rubber polymer workers.
- 21,087 workers (16,579 men; 4508 women) were followed from 1943 through 2009 to determine mortality outcomes. Cox regression models estimated rate ratios (RRs) and 95% confidence intervals (CIs) by quartile of cumulative exposure to butadiene or styrene and exposure-response trends for cancers of the bladder, lung, kidney, esophagus and pancreas, and for all nonmalignant respiratory disease (NMRD), chronic obstructive pulmonary disease (COPD) and pneumonia.
- Bladder cancer RRs were 2.13 (95% CI = 1.03 to 4.41) and 1.64 (95% CI = 0.76 to 3.54) in the highest quartiles of cumulative exposure to butadiene and styrene, respectively, and exposure-response trends were positive for both monomers (butadiene, trend p = 0.001; styrene, trend p = 0.004). Further analyses indicated that the exposure-response effect of each monomer on bladder cancer was demonstrated clearly only in the subgroup with high cumulative exposure (at or above the median) to the other monomer. Lung cancer was not associated with either monomer among men. Among women, lung cancer RRs were above 1.0 in each quartile of cumulative exposure to each monomer, but exposure-response was not seen for either monomer. Male workers had COPD RRs slightly above 1.0 in each quartile of cumulative exposure to each monomer, but there was no evidence of exposure-response among the exposed. Monomer exposure was not consistently associated with COPD in women or with the other cancer outcomes.
- This study found a positive exposure-response relationship between monomer exposures and bladder cancer. The independent effects of butadiene and styrene on this cancer could not be delineated. In some analyses, monomer exposure was associated with lung cancer in women and with COPD in men, but inconsistent exposure-response trends and divergent results by sex do not support a causal interpretation of the isolated positive associations.
Valerian Kalb,
Torsten Seewald,
Thomas Hofmann,
Michael Granvogl
PMID: 34351749
DOI:
10.1021/acs.jafc.1c03018
Abstract
Styrene is a food-borne toxicant in wheat beer and due to its classification as possibly carcinogenic to humans by the International Agency for Research on Cancer in 2002, mitigation strategies had to be developed. Aiming at understanding the impact of the barley to wheat malt ratio (grain bill) during mashing on the contents of soluble and free (i) cinnamic, (ii)
-coumaric, and (iii) ferulic acid, precursors of (i) styrene and the desired vinyl aromatics (ii) 4-vinylphenol and (iii) 2-methoxy-4-vinylphenol in wheat beer, wort was prepared at four different barley to wheat malt ratios of 100:0, 25:75, 50:50, and 0:100 (w/w). Additionally, the malts were produced at different germination temperatures and aeration rates (12/32, 18/35, 18/25, 24/18, and 26/25 (°C; L/min)) to consider these two further parameters as well. Thereby, soluble and free phenolic acid contents in wort showed linear correlations to the percentage of wheat in the grain bill, highlighting the absence of synergistic effects when mixing barley and wheat malts. In contrast, the results described the phenolic acid contents as a function of the concentrations in the respective barley and wheat wort, multiplied by their percentage in the grain bill. However, a clear recommendation for favorable barley to wheat malt ratios leading to a decrease of soluble and free cinnamic acid in wort could not be made, as the contents in the present study proved to be highly dependent on the barley and wheat varieties used during mashing and the parameters applied during malting. This was not the case for
-coumaric acid for which a clear decrease of the soluble and free forms was found with increasing wheat malt contents. Differently, the soluble form of ferulic acid increased with an increasing percentage of wheat malt, while the free form decreased. The malting parameters clearly recommended high germination temperatures and low aeration rates when aiming at a reduction of undesired cinnamic acid in wort. Fortunately, soluble and free
-coumaric and ferulic acid contents were only slightly affected, indicating that the formation of the characteristic wheat beer aroma might not suffer when applying these favorable conditions for styrene reduction.
Rachael L Grime,
Richard T Logan,
Stephanie A Nestorow,
Pooja Sridhar,
Patricia C Edwards,
Christopher G Tate,
Bert Klumperman,
Tim R Dafforn,
David R Poyner,
Philip J Reeves,
Mark Wheatley
PMID: 34477756
DOI:
10.1039/d1nr02419a
Abstract
Membrane proteins are of fundamental importance to cellular processes and nano-encapsulation strategies that preserve their native lipid bilayer environment are particularly attractive for studying and exploiting these proteins. Poly(styrene-co-maleic acid) (SMA) and related polymers poly(styrene-co-(N-(3-N',N'-dimethylaminopropyl)maleimide)) (SMI) and poly(diisobutylene-alt-maleic acid) (DIBMA) have revolutionised the study of membrane proteins by spontaneously solubilising membrane proteins direct from cell membranes within nanoscale discs of native bilayer called SMA lipid particles (SMALPs), SMILPs and DIBMALPs respectively. This systematic study shows for the first time, that conformational changes of the encapsulated protein are dictated by the solubilising polymer. The photoactivation pathway of rhodopsin (Rho), a G-protein-coupled receptor (GPCR), comprises structurally-defined intermediates with characteristic absorbance spectra that revealed conformational restrictions with styrene-containing SMA and SMI, so that photoactivation proceeded only as far as metarhodopsin-I, absorbing at 478 nm, in a SMALP or SMILP. In contrast, full attainment of metarhodopsin-II, absorbing at 382 nm, was observed in a DIBMALP. Consequently, different intermediate states of Rho could be generated readily by simply employing different SMA-like polymers. Dynamic light-scattering and analytical ultracentrifugation revealed differences in size and thermostability between SMALP, SMILP and DIBMALP. Moreover, encapsulated Rho exhibited different stability in a SMALP, SMILP or DIBMALP. Overall, we establish that SMA, SMI and DIBMA constitute a 'toolkit' of solubilising polymers, so that selection of the appropriate solubilising polymer provides a spectrum of useful attributes for studying membrane proteins.
Fairouz Aberkane,
Imene Abdou,
Nadia Zine,
Nicole Jaffrezic-Renault,
Abdelhamid Elaissari,
Abdelhamid Errachid
PMID: 33919562
DOI:
10.3390/s21082850
Abstract
Melamine has been used as a non-protein nitrogenous additive in food products to artificially increase the apparent "false" protein content. Melamine is known as a dangerous and poisonous substance for human health and it causes diverse diseases. An electrochemical sensor for melamine detection has been developed by modification of a glassy carbon electrode using copolymer poly[DMAEMA-
-styrene], gold nanoparticles, and methylene blue. The characterization of the modified electrode was conducted using several analysis techniques including cyclic voltammetry (CV), differential pulse voltammetry (DPV), chronoamperometry (CA), and electrochemical impedance spectroscopy (EIS). The electrochemical detection of melamine was performed by impedance spectroscopy. Obtained results revealed that the developed sensor has a large detection range from 5.0 × 10
to 3.8 × 10
M with a low detection limit of 1.8 × 10
M (at S/N = 3). Various interfering species such as phenol, hydroquinone, and bisphenol A have been used and their behavior on modified electrode has been studied.
Dominika Gyuranová,
Radka Štadániová,
Zuzana Hegyi,
Róbert Fischer,
Martin Rebroš
PMID: 33802034
DOI:
10.3390/molecules26061514
Abstract
Styrene monooxygenases are a group of highly selective enzymes able to catalyse the epoxidation of alkenes to corresponding chiral epoxides in excellent enantiopurity. Chiral compounds containing oxirane ring or products of their hydrolysis represent key building blocks and precursors in organic synthesis in the pharmaceutical industry, and many of them are produced on an industrial scale. Two-component recombinant styrene monooxygenase (SMO) from
was expressed as a fused protein (StyAL2StyB) in
BL21(DE3). By high cell density fermentation, 35 g
/L of biomass with overexpressed SMO was produced. SMO exhibited excellent stability, broad substrate specificity, and enantioselectivity, as it remained active for months and converted a group of alkenes to corresponding chiral epoxides in high enantiomeric excess (˃95-99% ee). Optically pure (
)-4-chlorostyrene oxide, (
)-allylbenzene oxide, (2
,5
)-1,2:5,6-diepoxyhexane, 2-(3-bromopropyl)oxirane, and (
)-4-(oxiran-2-yl)butan-1-ol were prepared by whole-cell SMO.